molecular formula C17H15F6N3O3 B2991843 N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105207-80-4

N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No. B2991843
CAS RN: 1105207-80-4
M. Wt: 423.315
InChI Key: WHCTVHCDDVLGBV-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C17H15F6N3O3 and its molecular weight is 423.315. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide have been explored for their potential therapeutic properties. For example, compounds have been developed as inhibitors of NF-kappaB and AP-1 gene expression, demonstrating potential in the treatment of diseases where these transcription factors play a key role. The structure-activity relationship studies of these inhibitors highlight the importance of the carboxamide group for activity, with modifications to the pyrimidine ring affecting both efficacy and bioavailability (Palanki et al., 2000).

Polymer Science and Materials Chemistry

In the realm of materials science, derivatives of the compound have found applications in the synthesis of advanced polymers. For instance, fluorinated polyimides based on similar structural frameworks have been developed, exhibiting low dielectric constants, high glass-transition temperatures, and excellent solubility in organic solvents. These properties make them suitable for applications in electronics and as materials for photonic devices (Chung et al., 2006). Another application includes the synthesis of polybenzimidazopyrrolones with excellent alkaline-hydrolysis resistance, demonstrating the potential for high-performance polymers in challenging chemical environments (Tao et al., 2014).

Bio-Evaluation and Anticancer Research

Research has also been conducted on the bio-evaluation of novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues, synthesized via a click chemistry approach. These compounds have shown potential against various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Jha & Atchuta Ramarao, 2017).

Supramolecular Chemistry

In supramolecular chemistry, tetracationic hetero-bimetallacycles constructed from derivatives of this compound have shown significant anticancer potency through intracellular release mechanisms. These complexes offer a novel approach to cancer treatment, with their cytotoxicity against various cancer cell lines surpassing that of cisplatin in some cases (Mishra et al., 2014).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3O3/c1-8-12(14(28)26(2)15(29)24-8)3-4-13(27)25-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h5-7H,3-4H2,1-2H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCTVHCDDVLGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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